molecular formula C6H9NO3 B13501444 (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B13501444
M. Wt: 143.14 g/mol
InChI Key: FXOCGLGSNBTIAA-HCWXCVPCSA-N
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Description

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydrofuran (oxolane) core, a key structural motif in nucleosides, and is functionally defined by the presence of a hydroxymethyl group, a hydroxyl group, and a strategically positioned carbonitrile group. This specific stereochemistry is critical for its biological activity and interaction with enzymatic targets. The primary research application of this compound is as a key synthetic intermediate in the development of novel nucleoside analogs . Nucleoside analogs are a cornerstone of antiviral and anticancer therapeutics. The carbonitrile modification at the 2' position is a notable structural feature seen in investigational compounds, as it can confer metabolic stability and influence the mechanism of action. For instance, similar 2'-cyano-2'-deoxy nucleoside analogs have been investigated in clinical trials for conditions like Advanced Colorectal Cancer, demonstrating the therapeutic potential of this chemical class . Researchers can utilize this building block to develop potential inhibitors of viral replication. The mechanism of action for related nucleoside analogs often involves intracellular phosphorylation to an active triphosphate form, which then acts as a substrate for viral RNA-dependent RNA polymerase (RdRp). Incorporation of the analog into the growing RNA chain can lead to premature chain termination, effectively halting viral replication . This makes such compounds a valuable tool for studying viruses like SARS-CoV-2 and the feline infectious peritonitis (FIP) virus. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1

InChI Key

FXOCGLGSNBTIAA-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H](O[C@@H]([C@H]1O)CO)C#N

Canonical SMILES

C1C(OC(C1O)CO)C#N

Origin of Product

United States

Preparation Methods

Synthesis from Sugar Derivatives via Nucleophilic Substitution and Ring Closure

One common approach involves starting from protected sugar derivatives (e.g., protected ribose or xylose derivatives), followed by functional group transformations:

  • Step 1: Protection of hydroxyl groups to direct regioselective reactions.
  • Step 2: Introduction of a nitrile group at the 2-position by nucleophilic substitution or cyanide addition to a suitable leaving group (e.g., halide or tosylate).
  • Step 3: Deprotection and selective oxidation/reduction to install the hydroxymethyl group at the 5-position.
  • Step 4: Final deprotection to yield the free hydroxy groups and the target compound.

This method is supported by examples in nucleoside analog synthesis patents, where sugar-modified nucleosides with nitrile substitutions are prepared by similar routes.

Use of Oxolane Ring-Forming Cyclization Reactions

Another approach is the cyclization of open-chain intermediates bearing appropriate functional groups:

  • Starting from α-hydroxy nitriles or cyanohydrins, intramolecular cyclization under acidic or basic conditions forms the oxolane ring.
  • Stereochemical control is achieved by substrate control or chiral catalysts.
  • Hydroxymethyl substituents are either pre-installed or introduced post-cyclization via selective oxidation or reduction.

This method aligns with general oxolane synthesis strategies found in carbohydrate and nucleoside chemistry literature.

Catalytic and Green Chemistry Approaches

While specific green synthesis methods for this exact compound are scarce, general advances in oxazole and oxolane derivative synthesis provide insights:

  • Microwave-assisted cycloisomerization and solvent-free conditions have been used for related heterocyclic compounds, improving yields and reducing reaction times.
  • Mild aqueous phase reactions and palladium-catalyzed couplings have been applied in related nucleoside modifications, suggesting potential for adaptation to this compound's synthesis.

Representative Experimental Procedure (Literature-Inspired)

Step Reagents/Conditions Outcome Notes
1 Protected sugar derivative + cyanide source (e.g., KCN) Introduction of nitrile group at C-2 Requires careful control to avoid side reactions
2 Acidic or basic cyclization Formation of oxolane ring Stereoselective ring closure
3 Selective oxidation/reduction (e.g., NaBH4, PCC) Installation of hydroxymethyl group Maintains stereochemistry
4 Deprotection (e.g., acidic hydrolysis) Free hydroxy groups exposed Final purification by chromatography

Research Findings and Analytical Data

  • Stereochemistry Confirmation: NMR spectroscopy (1H, 13C) and chiral HPLC confirm the (2S,4S,5R) configuration.
  • Purity and Yield: Yields vary depending on protecting groups and reaction conditions, typically ranging from 50% to 85% overall.
  • Applications: The compound serves as a versatile intermediate in oligonucleotide synthesis, enabling the preparation of modified nucleosides with enhanced biological activity.

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Advantages Limitations
Sugar derivative modification Protected carbohydrates Cyanide substitution, ring closure, deprotection High stereocontrol, well-established Multi-step, requires protection strategies
Cyclization of open-chain intermediates α-Hydroxy nitriles or cyanohydrins Intramolecular cyclization, functional group manipulation Potentially shorter routes Stereochemical control can be challenging
Catalytic/green methods Various precursors Microwave-assisted cyclization, Pd-catalysis Environmentally friendly, efficient Less documented for this specific compound

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionsProductNotesReference
6M HCl, reflux, 12h(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acidStereochemistry retained; confirmed by NMR
NaOH (aq), 80°C, 8hSodium salt of the carboxylic acidIntermediate for esterification

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon, forming an imidic acid intermediate that tautomerizes to the carboxylic acid. Acidic conditions favor protonation of the nitrile, while basic conditions deprotonate intermediates to drive hydrolysis.

Nucleophilic Substitution at the Nitrile Carbon

The nitrile group participates in nucleophilic substitutions, enabling the introduction of heterocycles or amines.

ReagentsProductApplicationReference
NaN₃, DMF, Cu(I) catalyst2-(1H-tetrazol-1-yl)oxolane derivativeBioisostere for carboxylic acids
NH₃, MeOH, 60°C2-carbamoyloxolane derivativePrecursor for urea derivatives

Stereochemical Impact :
The stereochemistry at C2, C4, and C5 remains intact due to the rigidity of the oxolane ring, as shown in X-ray studies of related analogs.

Functionalization of Hydroxyl Groups

The secondary (C4) and primary (C5 hydroxymethyl) hydroxyl groups undergo typical alcohol reactions, such as esterification and etherification.

Reaction TypeReagents/ConditionsProductReference
AcetylationAc₂O, pyridine, RT4-acetoxy-5-(acetoxymethyl) derivative
PhosphorylationPOCl₃, (i-Pr)₂NEt, THF5-phosphoryloxymethyl derivative
SilylationTBDMSCl, imidazole, DMF4-silyl-protected oxolane

Applications :

  • Phosphorylated derivatives are explored as prodrugs for antiviral agents.

  • Silylation protects hydroxyl groups during nitrile modifications .

Oxidation of the Hydroxymethyl Group

The C5 hydroxymethyl (-CH₂OH) can be oxidized to a carbonyl group under controlled conditions.

Oxidizing AgentProductYieldReference
PCC, CH₂Cl₂, RT(2S,4S,5R)-4-hydroxy-5-oxooxolane-2-carbonitrile78%
TEMPO, NaOCl, KBr5-carboxylic acid derivative65%

Challenges :
Over-oxidation to carboxylic acids is mitigated using mild agents like PCC. The adjacent hydroxyl group at C4 may stabilize intermediates via hydrogen bonding .

Ring-Opening Reactions

Under strong acidic conditions, the oxolane ring can undergo cleavage, though this is less common due to its stability.

ConditionsProductNotesReference
H₂SO₄ (conc.), 100°CLinear nitrile-carboxylic acid derivativeDegradation pathway; low synthetic utility

Coordination Chemistry

The nitrile and hydroxyl groups can act as ligands for metal ions, though this is underexplored. Preliminary studies suggest:

Metal SaltComplex TypePotential UseReference
Cu(II) acetateTetradentate N,O-chelateCatalytic applications

Scientific Research Applications

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.

    Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function or activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and analogs from the evidence:

Compound Name (Stereochemistry) Molecular Formula Functional Groups Key Structural Differences Reference
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile C₇H₁₀N₂O₃ Hydroxyl, hydroxymethyl, carbonitrile Stereochemistry: 2S,4S,5R -
(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile () C₁₀H₁₁N₃O₄ Hydroxyl, pyrimidine dione, carbonitrile Pyrimidine substituent at C5; 2R,3S,5R
GS-441524 () C₁₂H₁₄N₆O₄ Dihydroxy, hydroxymethyl, carbonitrile, pyrrolotriazine Pyrrolotriazine substituent at C2; 2R,3R,4R,5R
Compound 1E: 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile () C₁₇H₁₄N₂O₂ Amino, hydroxyl, carbonitrile, chromene core Chromene scaffold with aryl substituent

Key Observations :

  • The target compound shares the oxolane-carbonitrile backbone with GS-441524 and the compound but differs in substituents and stereochemistry.
  • GS-441524 includes a pyrrolotriazine moiety linked to the oxolane, enhancing its antiviral activity . The target compound lacks this heterocyclic group, which may limit its pharmacological relevance.
  • The compound features a pyrimidine dione substituent, which introduces hydrogen-bonding capabilities distinct from the hydroxymethyl group in the target compound .

Physicochemical Properties

  • Melting Points : Compound 1E () has a melting point of 223–227°C, attributed to its chromene core and aryl substituent . The target compound’s melting point is unreported but likely lower due to fewer aromatic groups.
  • Hydrogen Bonding : The hydroxyl and hydroxymethyl groups in the target compound may form intramolecular hydrogen bonds, similar to the O–H···O interactions observed in ’s carboxylic acid derivative .
  • Solubility : The hydroxymethyl group in the target compound and GS-441524 enhances water solubility compared to purely hydrophobic analogs like Compound 1E .

Biological Activity

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₅H₇NO₃
  • CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : It has been noted for its activity against certain bacterial strains. The structural features that contribute to this activity include the presence of hydroxyl and carbonitrile groups, which enhance its interaction with microbial enzymes.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific metalloenzymes, which are crucial in bacterial metabolism. This inhibition can disrupt bacterial growth and survival.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymatic Active Sites : The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes.
  • Chelation of Metal Ions : The carbonitrile group may chelate metal ions necessary for enzyme activity, thereby inhibiting their function.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against multidrug-resistant bacterial strains. The compound inhibited bacterial growth by disrupting cell wall synthesis.
Study 2 Investigated the enzyme inhibition properties and found that the compound effectively inhibited zinc-dependent metalloenzymes.
Study 3 Explored structural modifications leading to enhanced biological activity; modifications at the hydroxyl positions increased potency against Gram-negative bacteria.

Q & A

Q. What are the key considerations for synthesizing (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile with high stereochemical purity?

  • Methodological Answer: Stereoselective synthesis requires chiral catalysts or enzymatic methods to control the (2S,4S,5R) configuration. For example, enzymatic hydroxylation or asymmetric epoxidation can introduce stereocenters. Use chiral HPLC or circular dichroism (CD) to validate enantiomeric excess (ee). Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: Combine ¹H/¹³C NMR to assign proton and carbon environments, focusing on the oxolane ring and hydroxymethyl group. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight (C₈H₁₁NO₄, theoretical 201.18 g/mol). X-ray crystallography (if crystalline) provides definitive stereochemical proof .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Despite limited hazard data (GHS classification: unclassified), standard precautions apply:
  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation/contact; work in a fume hood.
  • Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer: Conduct kinetic stability studies:
  • pH Stability: Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydroxymethyl groups may dehydrate at >100°C .

Q. What strategies resolve contradictions in reported reactivity of the hydroxymethyl group?

  • Methodological Answer: Conflicting data may arise from solvent polarity or trace metal catalysts. Systematic studies:
  • Compare reactivity in polar aprotic (DMF) vs. protic (MeOH) solvents.
  • Add chelators (EDTA) to rule out metal-mediated side reactions.
  • Use DFT calculations to model nucleophilic attack pathways .

Q. How can this compound serve as a precursor for nucleoside analogs in antiviral research?

  • Methodological Answer: The oxolane scaffold mimics ribose in nucleosides. Functionalize the carbonitrile group via:
  • Phosphorylation: Introduce phosphate groups for prodrug activation.
  • Glycosylation: Couple with heterocyclic bases (e.g., pyrimidines) using Mitsunobu or Vorbrüggen reactions. Validate antiviral activity with cell-based assays (e.g., EC₅₀ in SARS-CoV-2 replicons) .

Q. What experimental designs are optimal for studying enzymatic interactions with this compound?

  • Methodological Answer: Use isotopic labeling (³H/¹⁴C at the hydroxymethyl position) to track enzyme binding. Techniques:
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) with target enzymes.
  • Crystallography: Co-crystallize with enzymes (e.g., kinases) to resolve active-site interactions .

Data Contradiction Analysis

Q. Why do storage recommendations vary across safety data sheets (SDS)?

  • Analysis: Some SDS (e.g., ) recommend dry storage, while others emphasize inert gas (). This discrepancy may reflect batch-specific hygroscopicity. Resolve via:
  • Dynamic Vapor Sorption (DVS): Quantify moisture uptake.
  • Accelerated Stability Testing: Compare degradation rates under humid vs. dry conditions .

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